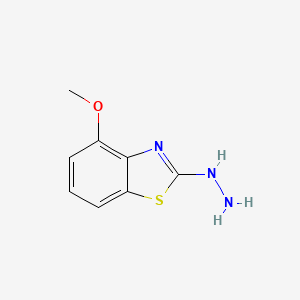

2-Hydrazinyl-4-methoxy-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) Derivatives in Contemporary Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a cornerstone in the development of bioactive molecules. niscair.res.inpcbiochemres.com Its derivatives are integral components of numerous natural and synthetic compounds that exhibit a wide spectrum of pharmacological activities. benthamscience.comjchemrev.com The structural versatility of the benzothiazole scaffold allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. jchemrev.comjchemrev.com

The medicinal chemistry of benzothiazole-based compounds is a dynamic and rapidly expanding field. pcbiochemres.comjchemrev.com Researchers have successfully developed benzothiazole derivatives with applications as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, and antidiabetic agents. jchemrev.comjchemrev.com This broad range of activities underscores the importance of the benzothiazole core as a "privileged scaffold" in drug discovery—a molecular framework that is able to bind to multiple biological targets. benthamscience.comnih.gov The inherent properties of the benzothiazole ring system, including its aromaticity and ability to participate in various molecular interactions, make it a fertile ground for the rational design of new and more effective therapeutic agents. pcbiochemres.comnih.gov

Rationale for Investigating Hydrazinyl-Substituted Benzothiazoles as Privileged Scaffolds

The concept of privileged scaffolds is a powerful strategy in drug discovery, focusing on molecular frameworks that can be modified to interact with diverse biological targets. mdpi.com The benzothiazole nucleus itself is considered such a scaffold. nih.goveurekaselect.com When this core is functionalized with a hydrazinyl (-NHNH2) group at the 2-position, it creates a highly reactive and versatile intermediate. This 2-hydrazinylbenzothiazole moiety serves as a crucial building block for synthesizing a large class of derivatives known as hydrazones. niscair.res.inbenthamdirect.com

Hydrazones, which contain the azomethine (-N=CH-) group, are well-documented for their extensive biological activities, including antimicrobial, anticonvulsant, antioxidant, and anticancer properties. niscair.res.inbenthamdirect.com The combination of the benzothiazole ring and the hydrazone moiety in a single molecule can lead to synergistic effects, resulting in compounds with enhanced pharmacological potential. benthamdirect.com The hydrazinyl group provides a key synthetic handle, allowing medicinal chemists to readily couple the benzothiazole core with various aldehydes and ketones, thereby generating vast libraries of novel compounds for biological screening. benthamdirect.com This modular approach is central to modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds.

Overview of the Academic Research Landscape for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole

Direct academic research focusing exclusively on this compound is primarily centered on its role as a chemical intermediate for the synthesis of more complex molecules. The compound itself is synthesized from its precursor, 4-methoxy-2-aminobenzothiazole. nih.govncats.io The academic interest lies not in the biological activity of the hydrazinyl intermediate itself, but in the properties of the derivatives created from it, typically benzothiazole-hydrazones.

The influence of substituents on the benzothiazole ring is a critical aspect of research in this area. The methoxy (B1213986) (-OCH3) group, in particular, has been shown to modulate the biological activity of benzothiazole-hydrazone derivatives. Structure-activity relationship studies on related compounds reveal that the presence and position of electron-donating groups like methoxy can significantly impact their therapeutic potential. For instance, studies have shown that benzothiazole-hydrazone derivatives bearing methoxy groups exhibit promising antioxidant and antimicrobial activities. niscair.res.innih.gov

In one study, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized and evaluated for antioxidant activity. Compounds featuring methoxy substitutions on the phenyl ring demonstrated potent radical scavenging activity, in some cases superior to the standard drug, ascorbic acid. niscair.res.in Another study on benzo[d]thiazole-hydrazones found that analogues with electron-donating groups, such as -OH and -OCH3, generally showed increased antibacterial activity. nih.gov These findings provide a strong rationale for the use of the 4-methoxy substituted precursor, this compound, in the synthesis of new potential therapeutic agents.

Below are interactive tables summarizing research findings on related benzothiazole-hydrazone derivatives, illustrating the impact of various substitutions on biological activity.

Table 1: Antioxidant Activity of Selected Benzothiazol-2-yl-hydrazone Derivatives Data sourced from a study on benzothiazol-2-yl-hydrazones as potential antioxidant agents. niscair.res.in

| Compound ID | Substitution on Phenyl Ring | Antioxidant Activity (IC50 in µM) |

|---|---|---|

| 4c | 4-OCH3 | 9.87 |

| 4e | 3-OCH3 | 9.65 |

| 4f | 2,4-di-OCH3 | 9.54 |

| 4g | 3,4-di-OCH3 | 9.49 |

| 4h | 3,4,5-tri-OCH3 | 9.33 |

| Ascorbic Acid (Standard) | N/A | 10.12 |

Table 2: Antimicrobial Activity of Selected Benzo[d]thiazole-hydrazone Analogues Data from a study on the synthesis and antimicrobial activity of benzo[d]thiazole-hydrazones. nih.gov MIC (Minimum Inhibitory Concentration) values are in µg/mL.

| Compound ID | Substitution on Phenyl Ring | Antibacterial (S. aureus) | Antifungal (A. niger) |

|---|---|---|---|

| 5 | 4-Cl | >100 | 25 |

| 9 | 4-OH | 12.5 | 25 |

| 10 | 2-OH | 12.5 | 25 |

| 11 | 4-OCH3 | 12.5 | 25 |

| 12 | 2-OCH3 | >100 | 25 |

| Chloramphenicol (Standard) | N/A | 6.25 | N/A |

| Ketoconazole (Standard) | N/A | N/A | 12.5 |

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)10-8(11-9)13-6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTCVTVRTJAYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365936 | |

| Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53065-23-9 | |

| Record name | Benzothiazole, 2-hydrazinyl-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53065-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinyl 4 Methoxy 1,3 Benzothiazole and Its Analogues

Established Synthetic Routes to the 2-Hydrazinyl-1,3-benzothiazole Core

The foundational 2-hydrazinyl-1,3-benzothiazole scaffold can be accessed through several reliable synthetic pathways, primarily utilizing either 2-mercaptobenzothiazole (B37678) or 2-aminobenzothiazole (B30445) derivatives as starting materials.

Synthesis from 2-Mercaptobenzothiazole Precursors via Hydrazine (B178648) Hydrate (B1144303) Treatment

A prevalent and established method for the synthesis of 2-hydrazinyl-1,3-benzothiazole and its substituted analogues involves the nucleophilic substitution of a thiol group from a 2-mercaptobenzothiazole precursor with hydrazine hydrate. vjs.ac.vnresearchgate.net This reaction is typically carried out by refluxing the 2-mercaptobenzothiazole derivative with an excess of hydrazine hydrate. vjs.ac.vnrjptonline.org The addition of ethanol (B145695) to the reaction mixture is also a common practice. jbarbiomed.comnih.gov The general mechanism involves the displacement of the mercapto group (or its corresponding thione tautomer) by the hydrazine nucleophile. rjptonline.org

For the synthesis of the specific target compound, 2-hydrazinyl-4-methoxy-1,3-benzothiazole, this would conceptually involve the use of 4-methoxy-2-mercaptobenzothiazole as the starting material. The reaction conditions from analogous syntheses are summarized in the table below.

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | Reflux, 4 hours | Not Reported | rjptonline.org |

| 2-Mercaptobenzothiazole | Hydrazine hydrate, Absolute ethanol | Reflux, 4 hours (in hydrazine), then 3 hours (in ethanol) | Not Reported | jbarbiomed.com |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (30%), Ethanol | Reflux, 8 hours | 35 | nih.gov |

Alternative Synthetic Pathways from 2-Aminobenzothiazole Derivatives

An alternative and widely used pathway to the 2-hydrazinyl-1,3-benzothiazole core begins with 2-aminobenzothiazole derivatives. This approach is particularly relevant for producing substituted analogues like this compound. The synthesis typically involves a two-step process. First, the substituted aniline (B41778) (e.g., 4-methoxyaniline) is converted to the corresponding 2-aminobenzothiazole. This is often achieved through reaction with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in the presence of a halogen like bromine in an acidic medium (e.g., acetic acid). researchgate.net

The resulting 2-aminobenzothiazole derivative is then converted to the desired 2-hydrazinylbenzothiazole. A common method for this transformation is treatment with hydrazine hydrate, often in a high-boiling solvent like ethylene (B1197577) glycol and sometimes with an acid catalyst. researchgate.net For instance, the synthesis of 6-chloro-2-hydrazinyl-1,3-benzothiazole involves refluxing 6-chloro-2-aminobenzothiazole with hydrazine hydrate in ethylene glycol with catalytic hydrochloric acid. researchgate.net

A direct synthesis for this compound has been reported following this general pathway:

Formation of 4-methoxy-2-aminobenzothiazole: 4-methoxyaniline is reacted with ammonium thiocyanate and bromine in acetic acid.

Hydrazinyl substitution: The intermediate is then refluxed with hydrazine hydrate in glycol with a catalytic amount of sulfuric acid.

Advanced and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally benign chemical processes, advanced and sustainable synthetic strategies are being developed for the synthesis of benzothiazole (B30560) derivatives.

Microwave-Assisted Synthesis of 2-Hydrazinyl-1,3-benzothiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds. vjs.ac.vn While a specific microwave-assisted synthesis for this compound is not extensively documented, the application of microwave irradiation has been successful in the synthesis of various hydrazone derivatives of benzothiazoles and other similar heterocyclic systems. vjs.ac.vnresearchgate.net For example, the condensation of hydrazides with aromatic aldehydes to form hydrazones has been efficiently carried out using microwave irradiation, significantly reducing reaction times. vjs.ac.vnresearchgate.net It is plausible that the reaction of a 2-halobenzothiazole with hydrazine or the condensation of 2-hydrazinylbenzothiazoles with carbonyl compounds could be expedited using this technology.

Application of Green Chemistry Principles in Benzothiazole Hydrazine Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. One reported green synthesis approach for 2-hydrazinyl benzothiazole derivatives utilizes industrial waste salts (sodium chloride/bromide) and sulfuric acid as catalysts. In this method, a substituted aniline is first reacted with ammonium thiocyanate in hydrochloric acid. The subsequent treatment with the waste salt and sulfuric acid, followed by the addition of hydrazine hydrate, leads to the formation of the 2-hydrazinyl derivative. researchgate.net This approach aligns with green chemistry principles by utilizing industrial byproducts and potentially reducing the need for more hazardous reagents. researchgate.net

Functionalization and Derivatization Approaches for this compound

The hydrazinyl group in this compound is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of more complex molecules with potential biological activities. The primary reactions involve the nucleophilic character of the hydrazine moiety.

A common and straightforward derivatization is the condensation reaction with various aldehydes and ketones to form the corresponding hydrazones. rjptonline.orgresearchgate.net This reaction is typically carried out by refluxing the 2-hydrazinylbenzothiazole with the carbonyl compound in a suitable solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. rjptonline.orgresearchgate.net

These hydrazone intermediates can then be used as precursors for the synthesis of other heterocyclic systems. For example, reaction with α-haloketones in a Hantzsch-type synthesis can lead to thiazole (B1198619) derivatives. nih.gov Furthermore, the hydrazone moiety can undergo cyclization reactions to form five-membered heterocyclic rings like pyrazoles and triazoles.

The synthesis of pyrazole-containing benzothiazoles can be achieved by reacting 2-hydrazinobenzothiazole (B1674376) with β-dicarbonyl compounds, such as pentane-2,4-dione, in refluxing ethanol. jbarbiomed.com Another approach involves the Vilsmeier-Haack reaction on benzothiazol-2-yl hydrazones to create formylated pyrazolyl benzothiazoles. rjptonline.org Similarly, triazole-benzothiazole derivatives can be synthesized from 2-hydrazinobenzothiazole precursors. nih.gov

The following table summarizes some of the key derivatization reactions of the 2-hydrazinyl-1,3-benzothiazole core.

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Hydrazinobenzothiazole | Substituted Acetophenones | Hydrazones | rjptonline.org |

| 2-Hydrazinobenzothiazole | Pentane-2,4-dione | Pyrazolyl-benzothiazole | jbarbiomed.com |

| 2-Hydrazinobenzothiazole | Dicarboxylic Acid Anhydrides | N'-Substituted Monohydrazides | chemicalpapers.com |

| Benzothiazol-2-yl Hydrazones | Vilsmeier-Haack Reagent (POCl₃/DMF) | Formylated Pyrazolyl Benzothiazoles | rjptonline.org |

Synthesis of Novel Schiff Base Ligands from this compound

The formation of Schiff bases, also known as hydrazones in this context, is one of the most fundamental transformations of this compound. This reaction involves the condensation of the terminal nitrogen atom of the hydrazinyl group with the carbonyl carbon of various aldehydes and ketones. The reaction is typically carried out by refluxing equimolar amounts of the benzothiazole hydrazine and the respective carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid to facilitate the dehydration process. uobaghdad.edu.iquobaghdad.edu.iq

This synthetic strategy is highly versatile, allowing for the introduction of a wide range of substituents into the final molecule, depending on the structure of the aldehyde or ketone used. The resulting Schiff base ligands are important in their own right, particularly in coordination chemistry for the preparation of metal complexes. uobaghdad.edu.iqpnrjournal.com The general reaction scheme involves the nucleophilic attack of the hydrazine on the carbonyl group, forming a hemiaminal intermediate which then eliminates a molecule of water to yield the stable C=N double bond of the hydrazone. niscair.res.in

The table below summarizes the synthesis of various Schiff base derivatives starting from 2-hydrazinylbenzothiazole analogues.

Cyclocondensation Reactions Leading to Fused Heterocycles (e.g., Triazoles, Pyrazoles, Thiazolidinediones)

The hydrazinyl moiety of this compound is an excellent precursor for building fused and appended heterocyclic rings through cyclocondensation reactions. These reactions involve the reaction of the hydrazine with a bifunctional reagent, leading to the formation of a new ring system.

Triazoles: The synthesis of 1,2,4-triazole (B32235) rings attached to the benzothiazole core can be achieved through several pathways. One common method involves reacting the 2-hydrazinylbenzothiazole with various one-carbon synthons like formic acid or orthoesters. researchgate.net Another established route is the oxidative cyclization of N-substituted benzothiazol-2-yl thiosemicarbazides. researchgate.net More complex, fused triazole systems can be generated from hydrazones through oxidative cyclization. raco.cat The choice of synthetic route and reaction conditions allows for the regioselective synthesis of different triazole isomers, such as 1,2,3-triazoles or 1,2,4-triazoles. nih.govfrontiersin.org

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methodologies are the most common approaches for constructing pyrazole rings from hydrazine derivatives. nih.govbeilstein-journals.org This typically involves the cyclocondensation reaction between a 2-hydrazinylbenzothiazole analogue and a 1,3-dicarbonyl compound (like an acetylacetone (B45752) derivative) or its synthetic equivalent. nih.govresearchgate.net The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net Research has demonstrated the synthesis of complex benzothiazolylindenopyrazoles by refluxing 2-hydrazinyl-6-substituted-benzothiazoles with inden-1,3-diones in ethanol and glacial acetic acid. researchgate.net

Thiazolidinediones and their Analogues: Thiazolidinone rings, which are structurally related to thiazolidinediones, can be synthesized from the Schiff bases (hydrazones) derived from 2-hydrazinylbenzothiazole. A well-established method is the cyclocondensation of the hydrazone with thioglycolic acid. uobaghdad.edu.iq In this reaction, the thiol group of thioglycolic acid adds across the C=N bond of the hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, with subsequent elimination of water to form the 4-thiazolidinone (B1220212) ring. While direct synthesis of 2,4-thiazolidinediones from this specific hydrazine is less commonly reported, these related 4-thiazolidinones represent a significant class of resulting heterocycles. The synthesis of the 2,4-thiazolidinedione (B21345) core itself often involves the reaction of chloroacetic acid with thiourea. nih.govsemanticscholar.orgresearchgate.net

The following table details representative cyclocondensation reactions.

Development of Hydrazone Derivatives and Their Chemical Transformations

The initial products from the condensation of this compound with carbonyl compounds are hydrazone derivatives. niscair.res.in These compounds are not merely final products but are also highly useful intermediates for further chemical transformations. The rich chemistry of the hydrazone's azomethine (-N=CH-) group allows for a variety of subsequent reactions. niscair.res.innih.gov

The synthesis of hydrazones from 4-methoxybenzoylhydrazide (an analogue) has been achieved by refluxing it with various aldehydes in methanol, yielding crystalline products in good yields (78-92%). nih.gov These hydrazide-hydrazone derivatives serve as platforms for creating more complex heterocyclic systems. For example, hydrazide-hydrazones can undergo heterocyclization with various reagents to yield thiophenes, thiazoles, and other valuable chemical entities. nih.gov A reaction of a hydrazide-hydrazone derivative with phenacyl bromide can lead to the formation of substituted pyridine (B92270) derivatives. nih.gov Similarly, reaction with ethyl cyanoacetate (B8463686) or malononitrile (B47326) can produce different substituted pyridines or pyrazoles. These transformations highlight the utility of the hydrazone linkage as a key structural motif for building molecular diversity. nih.gov

The table below provides examples of the synthesis and yields of hydrazone derivatives from an analogous hydrazide precursor.

Advanced Spectroscopic and Structural Elucidation of 2 Hydrazinyl 4 Methoxy 1,3 Benzothiazole Compounds

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to confirming the identity and purity of a synthesized chemical compound. For 2-Hydrazinyl-4-methoxy-1,3-benzothiazole, one can predict the expected spectral characteristics based on data from analogous compounds, but specific experimental values remain unconfirmed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Precise Structural Assignment

¹H and ¹³C-NMR spectroscopy are essential for mapping the carbon-hydrogen framework of a molecule. For this compound, a detailed analysis would involve the assignment of each proton and carbon atom. Based on related structures, the methoxy (B1213986) group (-OCH₃) protons would likely appear as a singlet at approximately 3.4-3.9 ppm. The aromatic protons on the benzothiazole (B30560) ring would present as a multiplet system in the range of 7.1-8.1 ppm. The chemical shifts and coupling patterns would be specific to the 1,2,4-trisubstituted benzene (B151609) ring pattern. The protons of the hydrazinyl group (-NHNH₂) typically appear as broad, exchangeable signals.

In the ¹³C-NMR spectrum, the methoxy carbon is expected to resonate around 56-57 ppm, with the aromatic and thiazole (B1198619) carbons appearing between 107-170 ppm. However, without experimental data, a precise data table cannot be constructed.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For the title compound, key absorptions would be expected for the N-H stretches of the hydrazinyl group (typically 3100-3300 cm⁻¹), C-H stretches of the aromatic and methoxy groups, the C=N imine stretch of the thiazole ring, and C-O stretches associated with the methoxy group. While general ranges are known, specific peak values from an experimental spectrum are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The benzothiazole ring system constitutes a significant chromophore. Analysis of the UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to π→π* and n→π* electronic transitions. This data is crucial for understanding the electronic properties of the compound, but no specific absorption maxima have been reported in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS is used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. The molecular formula of this compound is C₈H₉N₃OS, corresponding to a monoisotopic mass of 195.0466 Da. An HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z 196.0539. Analysis of the fragmentation pattern would further help to confirm the structure. This experimental verification is currently absent from the literature.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Analysis of Molecular Conformation and Stereochemistry

While crystal structures for related compounds such as 2-hydrazinyl-4-methyl-1,3-benzothiazole have been determined, showing a nearly planar benzothiazole ring system and crystallization in a monoclinic space group, this data cannot be directly extrapolated to the 4-methoxy derivative. chemicalpapers.com The electronic and steric influence of the methoxy group compared to a methyl group could lead to differences in crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group. Without a solved crystal structure for this compound, a definitive analysis of its conformation remains speculative.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks) in the Solid State

While a specific crystal structure for this compound is not available in the reviewed literature, detailed crystallographic studies on the closely related analogue, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, provide significant insights into the probable intermolecular interactions. In the solid state, the molecular packing is largely dictated by hydrogen bonding involving the hydrazinyl functional group.

The primary hydrogen bonds observed in the crystal structure of 2-Hydrazinyl-4-methyl-1,3-benzothiazole are detailed in the table below. It is highly probable that this compound exhibits a similar hydrogen bonding pattern, forming extended networks that define its crystal packing. The presence of the methoxy group in place of the methyl group may introduce additional, weaker C—H⋯O interactions, further influencing the three-dimensional arrangement.

Table 1: Hydrogen-Bond Geometry for 2-Hydrazinyl-4-methyl-1,3-benzothiazole (Å, °) Data from a study on a closely related analogue.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| N2—H2⋯N3 | 0.89 | 2.30 | 2.996 | 135 |

| N3—H3A⋯N1 | 0.92 | 2.21 | 3.077 | 156 |

| Source: Liu, et al. (2011) nih.gov |

Elemental Composition Analysis for Molecular Formula Verification

Elemental analysis is a fundamental technique used to verify the molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. mt.com For this compound, the molecular formula is C₈H₉N₃OS. The theoretical elemental composition is calculated from the molecular weight and the atomic weights of each element. nih.gov

This analysis is typically performed using an elemental analyzer where the sample is combusted to convert the elements into simple gases (e.g., CO₂, H₂O, N₂), which are then quantified. thermofisher.com The experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) are then compared to the calculated theoretical values to confirm the compound's purity and empirical formula.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 49.24 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.65 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.53 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.20 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.44 |

| Total | 195.25 | 100.00 |

Thermal Stability Analysis via Thermogravimetry (TGA)

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for this compound is not detailed in the available search results, the thermal behavior of related benzothiazole derivatives has been noted.

Generally, benzothiazole derivatives are reported to be stable crystalline solids with well-defined melting points, which indicates an ordered molecular arrangement in the solid state. For a compound like this compound, a typical TGA thermogram would be expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The decomposition temperature would provide a quantitative measure of its thermal stability. The analysis would reveal the temperature ranges in which the compound starts to degrade and the percentage of mass lost at each stage, offering insights into its decomposition pathway.

A hypothetical TGA analysis would likely show a single-step or multi-step decomposition process. The initial mass loss might correspond to the cleavage of the hydrazinyl group, followed by the breakdown of the benzothiazole ring structure at higher temperatures. The residue at the end of the analysis would indicate the amount of non-volatile material left after complete decomposition under the experimental conditions.

Pharmacological and Biological Research on 2 Hydrazinyl 4 Methoxy 1,3 Benzothiazole and Its Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of hydrazinyl-benzothiazole derivatives has been a significant area of investigation. The unique chemical structure, featuring a combination of the benzothiazole (B30560) ring and a reactive hydrazone linkage, makes these compounds promising candidates for combating various microbial pathogens. arabjchem.org

Derivatives of 2-hydrazinyl-benzothiazole have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. In one study, a series of benzothiazole hydrazide derivatives were synthesized from 2-mercaptobenzothiazole (B37678) and evaluated for their antibacterial activity. researchgate.net Among the synthesized compounds, four derivatives exhibited promising activity. researchgate.net

Another study focused on synthesizing thiazolidin-4-one derivatives from 4-bromo-2-hydrazino-6-methoxy benzothiazole. These compounds were screened against Escherichia coli, Bacillus subtilis, Erwinia carotovora, and Xanthomonas citri. jetir.org Similarly, research into 2- or 4-hydroxyphenyl benzothiazole hybrids linked to other moieties showed activity against various bacterial strains. nih.gov For instance, a compound featuring a chloro group at the 5th position of the benzothiazole ring demonstrated antibacterial activity comparable to streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov

Further research has explored benzothiazole-2-yl-hydrazone derivatives, which have been tested against bacteria such as Bacillus subtilis and Salmonella typhi using the disk diffusion method. researchgate.net Some of these compounds showed moderate activity. arabjchem.org The introduction of specific substituents, such as nitro and methoxy (B1213986) groups, onto the core structure has been shown to enhance antibacterial action against pathogens like Pseudomonas aeruginosa and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Dichloropyrazole-benzothiazole analogue | Gram-positive strains | MIC = 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole-benzothiazole analogue | Gram-negative strains | MIC = 1–4 µg/mL | nih.gov |

| Isatin-benzothiazole derivative (41c) | E. coli | MIC = 3.1 µg/mL | nih.gov |

| Isatin-benzothiazole derivative (41c) | P. aeruginosa | MIC = 6.2 µg/mL | nih.gov |

| Thiazolidin-4-one derivatives (8a-8d) | P. aeruginosa, E. coli | MIC = 0.09–0.18 mg/mL | nih.gov |

| 2-Hydrazinylthiazole derivative (4b) | E. coli, B. subtilis | MIC = 3.9 µg/mL | researchgate.net |

The emergence of drug-resistant fungal strains, particularly Candida albicans, has spurred the search for new antifungal agents. nih.gov Derivatives based on the 2-hydrazinyl-thiazole and benzothiazole scaffolds have shown significant promise in this area. nih.govfrontiersin.org

A study on 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety identified one compound as a particularly potent antifungal agent. researchgate.netfigshare.com This compound's mechanism was further investigated to understand its induction of apoptosis in Candida species. researchgate.netfigshare.com In another investigation, two series of thiazole (B1198619) derivatives, including 2-hydrazinyl-4-phenyl-1,3-thiazole compounds, were synthesized and tested for their anti-Candida potential. nih.gov The 2-hydrazinyl derivatives proved to be superior in terms of antifungal potency, with two compounds exhibiting significantly lower Minimum Inhibitory Concentration (MIC) values against C. albicans than the reference drug fluconazole (B54011). nih.gov

Research has also shown that certain hydrazine-based compounds can effectively reduce the viability of C. albicans, including clinical isolates resistant to fluconazole and caspofungin. nih.gov These compounds were also found to inhibit the formation of biofilms, a critical virulence factor for C. albicans. nih.govfrontiersin.orgfrontiersin.org The mechanism of action for some of these agents is believed to involve the induction of oxidative damage within the fungal cells. frontiersin.orgfrontiersin.org

Table 2: Antifungal Activity of Selected Hydrazinyl-Thiazole/Benzothiazole Derivatives

| Compound Derivative | Fungal Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) | Candida albicans ATCC 10231 | 3.9 µg/mL | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans ATCC 10231 | 7.81 µg/mL | nih.gov |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) (31C) | Pathogenic Fungi | 0.0625-4 µg/mL | frontiersin.orgfrontiersin.org |

| Thiazole derivatives | Clinical C. albicans isolates | 0.008–7.81 µg/mL | researchgate.net |

| 1,3-Benzothiazole-2-yl-hydrazones | Aspergillus niger, Candida albicans | Moderate Activity | arabjchem.org |

Anticancer and Antitumor Potential Assessment

The development of novel anticancer therapeutics remains a global health priority. Benzothiazole and its derivatives have emerged as a significant class of compounds with a broad spectrum of antitumor activities. nih.govtandfonline.com

Numerous studies have evaluated the cytotoxic effects of 2-hydrazinyl-benzothiazole derivatives against various human cancer cell lines. A hydrazine-based benzothiazole derivative showed significant inhibitory activity against HeLa (cervical cancer) cells, with an IC50 value of 2.41 µM. nih.govtandfonline.com Derivatives of 2-(2-hydrazinyl)thiazole have also been investigated, with some compounds exhibiting excellent cytotoxic potential against MCF-7 (breast cancer) cells. researchgate.net

In one study, a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 2-hydroxy benzothiazole moiety were screened against MCF-7 cells. Four of these compounds showed potent cytotoxic effects, with IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL. The presence of activating groups like hydroxyl on the aromatic ring was found to enhance cytotoxicity. Other research on 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety also demonstrated significant inhibitory activity against a panel of cancer cell lines including MCF-7, A-549 (lung cancer), and HeLa. nih.gov For example, one derivative showed an IC50 of 2.21µg/mL against MCF-7 cells. nih.gov Similarly, cinnamic acid derivatives with a 1,3,4-thiadiazole (B1197879) ring have shown potent activity against MCF-7 and A-549 cell lines, with IC50 values as low as 0.28 and 0.52 μg/mL, respectively. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Benzothiazole Derivatives

| Compound Type | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Hydrazine based benzothiazole (11) | HeLa | 2.41 µM | nih.govtandfonline.com |

| 2-((4-hydroxy-methoxy benzylidene)-hydrazino) moiety | HeLa | 2.41 µM | nih.govtandfonline.com |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole (55) | A-549 | 0.84 µM | nih.govtandfonline.com |

| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 | 1.8 ± 0.02 µM/mL | |

| 1,3-Thiazole derivative (T1) | MCF-7 | 2.21 µg/mL | nih.gov |

| Cinnamic acid with 1,3,4-thiadiazole (22) | MCF-7 | 0.28 µg/mL | nih.gov |

| Cinnamic acid with 1,3,4-thiadiazole (22) | A-549 | 0.52 µg/mL | nih.gov |

Understanding the mechanism by which a compound exerts its antitumor effect is crucial for its development as a therapeutic agent. Research has shown that derivatives of 2-hydrazinyl-benzothiazole can induce cancer cell death through various pathways, most notably apoptosis and cell cycle arrest.

Flow cytometry analysis of 1,3-thiazole derivatives revealed their ability to induce apoptosis in HepG2 (liver cancer) cells. nih.gov One specific compound was confirmed to trigger apoptosis by causing an S-phase cell-cycle arrest. nih.gov Similarly, 2-(2-hydrazinyl)thiazole derivatives were found to profoundly induce apoptosis, which was evidenced by an increase in caspase-3/7 activity and the loss of mitochondrial membrane potential. researchgate.net

Further mechanistic studies on novel 2-anilinopyridyl-bearing benzothiazole derivatives showed that they induced cell-cycle arrest in the G2/M phase in a dose-dependent manner in MCF-7 cells. researchgate.net Apoptotic features were clearly observed in various cell-based assays, confirming that these compounds inhibited cell proliferation by inducing apoptosis. researchgate.net Hybrid compounds bearing benzothiazole and cyclobut-2-ene-1,2-dione moieties have also been investigated, with one compound inducing concentration-dependent G2/M cell cycle arrest. researchgate.net This was accompanied by a reduction in mitochondrial membrane potential, suggesting the induction of nonapoptotic, oncosis-like cell death. researchgate.net

Antitubercular Activity Against Mycobacterium tuberculosis Strains (e.g., Mtb H37Rv)

Tuberculosis remains a major global health threat, and the rise of multidrug-resistant strains necessitates the discovery of new antitubercular drugs. nih.govnih.gov Benzothiazole derivatives, including those derived from 2-hydrazinyl-benzothiazole, have been identified as a promising class of compounds with potent activity against Mycobacterium tuberculosis. nih.govnih.govtandfonline.com

A series of 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole derivatives were synthesized and evaluated for their activity against the M. tuberculosis H37Rv strain. nih.gov All the synthesized compounds exhibited promising activity, with MIC values ranging from 1.5 to 29.00 μg/ml. Five of the compounds had an MIC of less than 3.0 μg/ml, with one derivative, (E)-6-chloro-2-(2-(4-(2,4-dichlorophenoxy)benzylidene)hydrazinyl) benzothiazole, showing an MIC of 1.5 μg/ml, marking it as a potential lead for further development. nih.gov

Other research has focused on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives. nih.govrsc.org Out of 26 novel compounds synthesized, eight inhibited the growth of M. tuberculosis with MIC values ranging from 50 to 100 μg ml−1. nih.gov In a separate study, newly designed benzothiazole–pyrimidine hybrids were tested against various tuberculosis strains, including drug-sensitive and drug-resistant ones. nih.govtandfonline.com Several of these hybrids showed high activity against the sensitive M. tuberculosis strain (ATCC 25177) with MIC values between 0.24–0.98 µg/mL. tandfonline.com These compounds also demonstrated good activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. tandfonline.com The enzyme Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall, has been identified as a potential target for some of these benzothiazole derivatives. nih.govjapsonline.com

Table 4: Antitubercular Activity of Selected Benzothiazole/Thiazole Derivatives

| Compound Type | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (E)-6-chloro-2-(2-(4-(2,4-dichlorophenoxy)benzylidene)hydrazinyl) benzothiazole | H37Rv | 1.5 µg/ml | nih.gov |

| Other 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole derivatives | H37Rv | 1.5-29.00 µg/ml | nih.gov |

| Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | H37Rv | 50-100 µg/ml | nih.gov |

| Benzothiazole–pyrimidine hybrid (5c) | ATCC 25177 (Sensitive) | 0.24 µg/mL | tandfonline.com |

| Benzothiazole–pyrimidine hybrid (5c) | MDR TB | 0.98 µg/mL | tandfonline.com |

| Benzothiazole–pyrimidine hybrid (5c) | XDR TB | 3.9 µg/mL | tandfonline.com |

| Benzothiazinone linked 1,2,4-triazoles (5c, 5e, 6c) | H37Rv | 12.5 µg/ml | japsonline.com |

Anti-inflammatory Properties and Cyclooxygenase (COX) Enzyme Inhibition

Derivatives of 2-hydrazinyl-benzothiazole have been a subject of interest in the search for new anti-inflammatory agents. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov Research has explored the potential of benzothiazole derivatives to act in a similar manner.

Studies on 2-amino-6-methoxy benzothiazole derivatives have shown that the introduction of a hydrazino group can enhance anti-inflammatory activity. slideshare.net In one study, a hydrazino derivative demonstrated more potent inhibition of hemolysis in an in vitro anti-inflammatory assay compared to its parent intermediate compound, suggesting the importance of the hydrazino moiety for this biological effect. iosrjournals.orgslideshare.net

Further research into more complex structures has shown that thiazole and oxazole (B20620) substituted benzothiazole derivatives possess anti-inflammatory and analgesic properties. nih.gov The design of these molecules often aims to inhibit both COX and lipoxygenase (LOX) enzymes. For instance, certain thiazolidinone derivatives based on a benzothiazole structure have been identified as potent COX-1 inhibitors. nih.gov Similarly, hybrid molecules combining 1,3,4-thiadiazole and thiazolidinone scaffolds have been synthesized and evaluated as dual inhibitors of COX-2 and 15-LOX, with some compounds showing inhibitory concentrations in the nanomolar range for COX-2. nih.gov These findings underscore the versatility of the benzothiazole core in designing selective enzyme inhibitors for treating inflammation. nih.govnih.gov

Table 1: COX and LOX Inhibition by Benzothiazole-Related Derivatives This table presents data on the inhibitory activity of various heterocyclic compounds related to benzothiazoles against COX and LOX enzymes.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzothiazole based thiazolidinones | COX-1 | Showed better COX-1 inhibition compared to thiazole-based thiazolidinones. Favorable substituents for activity included 2-Cl, 4-Cl, and 4-NO₂. | nih.gov |

| Benzothiazole based thiazolidinones | LOX | Substituents like 2-NO₂, 3-OH, 4-OH, and 4-OMe improved LOX inhibition. | nih.gov |

| 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | COX-1 | Demonstrated good activity with IC₅₀ values of 10-16 μM for some derivatives. | nih.gov |

| Thiadiazole-thiazolidinone hybrids | COX-2 | One promising compound (6l) showed an IC₅₀ of 70 nM with a high selectivity index (220). | nih.gov |

| Thiadiazole-thiazolidinone hybrids | 15-LOX | Compound (6l) also inhibited 15-LOX with an IC₅₀ of 11 µM. | nih.gov |

Antioxidant Activity and Free Radical Scavenging Capacity

The generation of reactive oxygen species (ROS) is a natural metabolic process, but their overproduction can lead to oxidative stress, damaging vital biological molecules and contributing to various diseases. niscair.res.in Antioxidants can mitigate this damage by neutralizing free radicals. Hydrazone and hydrazino derivatives of benzothiazole have been identified as a promising class of antioxidant agents. niscair.res.inpsu.edu

A study focusing on benzothiazol-2-yl-hydrazone derivatives found that compounds featuring a methoxy group exhibited significant antioxidant activity, in some cases surpassing that of the standard antioxidant, ascorbic acid, in DPPH radical scavenging assays. niscair.res.in Another study synthesized a series of 2-hydrazino benzothiazole derivatives and reported very good antioxidant activity, with IC₅₀ values ranging from 6.28 to 12.93 µM in the DPPH assay. psu.edu

The antioxidant potential is not limited to the benzothiazole core itself but is also seen in structurally related hydrazinyl-thiazole derivatives. For example, a catechol hydrazinyl-thiazole (CHT) molecule was designed and synthesized, demonstrating very good antioxidant activity in various in vitro assays, including scavenging of ABTS•+, DPPH•, and singlet oxygen. mdpi.com The activity of CHT against the ABTS•+ radical was found to be over three times more intense than that of Trolox, a standard antioxidant. mdpi.com Further modifications to this scaffold, while maintaining the core hydrazone-catechol-thiazole structure, also yielded compounds with potent antioxidant effects. nih.gov

Table 2: Antioxidant Activity of Hydrazinyl-Thiazole and Related Derivatives This table summarizes the free radical scavenging capabilities of various synthesized derivatives.

| Compound/Derivative Class | Assay | Result (IC₅₀ or Activity Comparison) | Reference |

|---|---|---|---|

| 2-Hydrazino benzothiazole derivatives (A5, B3, C3) | DPPH | Showed the highest percentage of free radical scavenging activity, with IC₅₀ values in the range of 6.28 to 12.93 µM. | psu.edu |

| Benzothiazol-2-yl-hydrazones (with methoxy group) | DPPH | Showed promising antioxidant activity, better than standard ascorbic acid. | niscair.res.in |

| Catechol hydrazinyl-thiazole (CHT) | ABTS•+ | 3.16 times more intense activity than Trolox. | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | DPPH• | Demonstrated much stronger scavenging activity than reference antioxidants. | mdpi.com |

| 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles (Compound 3g) | Antioxidant Assay | Excellent potential with an IC₅₀ value of 28.19 ± 0.2563 μM. | researchgate.net |

Other Significant Biological Activities

Beyond their anti-inflammatory and antioxidant properties, 2-hydrazinyl-4-methoxy-1,3-benzothiazole and its analogues have been explored for a range of other therapeutic applications.

Epilepsy is a neurological condition characterized by recurrent seizures, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. nih.gov The benzothiazole nucleus is recognized as a key pharmacophore in the design of anticonvulsant agents. iosrjournals.orgnih.gov

Research has led to the synthesis of new series of benzothiazole derivatives specifically designed to meet the structural requirements of anticonvulsant pharmacophore models. One such series, 3-(2-(substitutedbenzylidene)hydrazinyl)-N-(substituted benzo[d]thiazol-2-yl)-propanamides, was synthesized and evaluated for anticonvulsant activity. nih.gov These compounds incorporate key structural features, including an aromatic hydrophobic aryl ring and a hydrogen bonding domain, which are considered important for interaction at the biological target. nih.gov The mechanism for related compounds is thought to involve modulation of neuronal excitability through interaction with GABA receptors and sodium channels. Furthermore, other heterocyclic systems containing a triazole or thiadiazole ring, which are structurally related to benzothiazoles, have also shown significant anticonvulsant potential. zsmu.edu.uanih.gov

The benzothiazole scaffold is a versatile moiety that has been incorporated into various compounds demonstrating potent antiviral effects against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). mdpi.comnih.gov The fusion of benzene (B151609) and thiazole rings provides a structure that can effectively bind to viral components. mdpi.com

Structure-activity relationship studies suggest that substitutions at the C-2 position of the benzothiazole ring, often with amide or aryl groups, are crucial for antiviral activity. nih.gov Hydrazone derivatives of benzothiazole are among the classes of compounds that have been investigated for these properties. niscair.res.in For example, specific benzothiazolyl-arylhydrazones have been synthesized and shown to possess significant antiviral activity against HSV-1. nih.gov Research has also identified benzothiazole derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRIs) against HIV and as inhibitors of HCV replication. mdpi.comnih.gov

Diabetes mellitus is a metabolic disorder that requires continuous management, and there is a persistent need for new therapeutic agents. Hydrazinyl-thiazole and related benzothiazole derivatives have emerged as promising candidates for the development of antidiabetic drugs. nih.govjocpr.com Research in this area has focused on the inhibition of key enzymes involved in carbohydrate metabolism and the complications of diabetes, such as α-amylase, α-glucosidase, and aldose reductase. nih.govresearchgate.net

A study on hydrazine clubbed thiazole derivatives revealed potent inhibitory activity against aldose reductase, with all tested derivatives showing more effective inhibition than the reference drug epalrestat. nih.gov Another series of fluorinated 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles was evaluated, with one compound exhibiting highly potent α-amylase inhibition, surpassing the standard drug acarbose. acs.org These derivatives were also found to have excellent antiglycation potential, which is relevant to preventing long-term diabetic complications. acs.orgnih.gov The findings suggest that the hydrazinyl-thiazole scaffold is a valuable starting point for designing new antidiabetic agents. researchgate.net

Table 3: Antidiabetic Activity of Hydrazinyl-Thiazole Derivatives This table highlights the inhibitory effects of various hydrazinyl-thiazole derivatives on diabetes-related enzymes.

| Compound Class | Target Enzyme/Activity | Key Findings (IC₅₀ or Kᵢ values) | Reference |

|---|---|---|---|

| Hydrazine clubbed thiazole derivatives (3a–3j) | Aldose Reductase (AR) | Kᵢ values ranging from 5.47 ± 0.53 to 23.89 ± 1.46 nM (more effective than standard epalrestat). | nih.govresearchgate.net |

| Hydrazine clubbed thiazole derivatives (3a–3j) | α-Glycosidase (α-GLY) | Kᵢ values ranging from 1.76 ± 0.01 to 24.81 ± 0.15 μM. | nih.govresearchgate.net |

| Fluorinated hydrazinylthiazole (Compound 3h) | α-Amylase | IC₅₀ = 5.14 ± 0.03 μM (more potent than standard acarbose). | acs.org |

| Fluorinated hydrazinylthiazole (Compounds 3d, 3f, 3i, 3k) | Antiglycation | IC₅₀ values were far less than the standard aminoguanidine. | acs.org |

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | Antiglycation | All tested compounds showed excellent potential, with one compound (4m) being the most efficient inhibitor (IC₅₀ = 1.095 ± 0.002 μM). | nih.gov |

The search for new analgesic compounds is closely linked to the development of anti-inflammatory drugs, as pain is a cardinal sign of inflammation. Benzothiazole and its derivatives have been recognized for their potential analgesic activity. iosrjournals.orgpsu.edu

Specific research has focused on synthesizing and evaluating benzothiazole derivatives for dual anti-inflammatory and analgesic effects. A study on thiazole/oxazole substituted benzothiazole derivatives tested the compounds for both activities in albino rats. nih.gov One of the synthesized compounds was identified as being more active as an anti-inflammatory agent than the reference drug, which often correlates with potent analgesic action. nih.gov The broad spectrum of biological activities associated with the benzothiazole-hydrazone scaffold continues to make it an attractive target for the development of new pain management therapies. niscair.res.in

Enzyme Inhibitory Studies (e.g., Cholinesterase, Carbonic Anhydrase)

The therapeutic potential of benzothiazole derivatives, including those derived from this compound, has been a significant area of pharmacological research. These studies often focus on their ability to inhibit specific enzymes involved in the pathogenesis of various diseases. Key targets have included cholinesterases, implicated in neurodegenerative disorders, and carbonic anhydrases, which play a role in a range of physiological and pathological processes.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial for the management of Alzheimer's disease (AD), as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Research has explored various benzothiazole derivatives for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of thirteen benzothiazolone derivatives were synthesized and evaluated for their inhibitory activity against both cholinesterases. mdpi.com The findings revealed that most of these compounds were more effective against BChE than AChE. mdpi.com Notably, compound M13 emerged as the most potent BChE inhibitor with an IC50 value of 1.21 µM. mdpi.com Following closely was compound M2 , with an IC50 of 1.38 µM for BChE. mdpi.com Kinetic analysis of M13 identified it as a reversible and noncompetitive inhibitor of BChE. mdpi.com

In a different study, a series of benzoyl hydrazones were synthesized and tested for their anticholinesterase activity. Among the synthesized compounds, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide (7f) demonstrated the most significant inhibitory activity against both AChE and BChE. nih.govtubitak.gov.tr

Furthermore, the investigation of thiazole-piperazine hybrids has shown promising results for AChE inhibition. Specifically, compounds 3a , 3c , and 3i from this series exhibited significant inhibitory activity against the AChE enzyme. tubitak.gov.tr This highlights the potential of incorporating the thiazole nucleus, a core component of the benzothiazole structure, in the design of new AChE inhibitors.

Interactive Data Table: Cholinesterase Inhibition by Benzothiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| M13 | BChE | 1.21 | mdpi.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

The inhibitory potential of benzothiazole derivatives against various human (h) CA isoforms has been a subject of extensive research. In one study, thirteen novel benzothiazole derivatives incorporating amino acid moieties were synthesized and tested against four hCA isoforms (hCA I, hCA II, hCA V, and hCA XIII). nih.gov These new conjugates displayed considerable inhibition against hCA V and hCA II, with Ki values in the micromolar range (2.9 to 88.1 µM). nih.gov

Another area of investigation involves Schiff base derivatives. A series of 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one's aryl Schiff base derivatives were synthesized and shown to be potent inhibitors of both CAs and cholinesterases. nih.gov Similarly, Schiff bases incorporating a benzenesulfonamide (B165840) scaffold have been evaluated for their inhibitory action against hCA isoforms I, II, IX, and XII. semanticscholar.org For instance, some of these derivatives showed potent inhibition of the tumor-associated isoform hCA IX. semanticscholar.org

A study on polymethoxylated-pyrazoline benzenesulfonamides demonstrated superior inhibitory activity against hCA I and hCA II compared to the standard drug acetazolamide. researchmap.jp The inhibition constants (Ki) for these compounds were in the nanomolar range. researchmap.jp Specifically, for hCA I, the Ki values ranged from 26.5 to 55.5 nM, and for hCA II, they were between 18.9 and 28.8 nM. researchmap.jp

Interactive Data Table: Carbonic Anhydrase Inhibition by Benzothiazole Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibition (Ki/IC50) | Reference |

|---|---|---|---|

| Amino acid-benzothiazole conjugates | hCA V, hCA II | 2.9 - 88.1 µM (Ki) | nih.gov |

| 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one's aryl Schiff bases | CAs | Potent inhibitors | nih.gov |

| Polymethoxylated-pyrazoline benzenesulfonamides | hCA I | 26.5 - 55.5 nM (Ki) | researchmap.jp |

| Polymethoxylated-pyrazoline benzenesulfonamides | hCA II | 18.9 - 28.8 nM (Ki) | researchmap.jp |

Mechanistic Investigations and Molecular Target Elucidation for 2 Hydrazinyl 4 Methoxy 1,3 Benzothiazole Derivatives

Elucidation of Biological Action Pathways

The biological activities of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole and its related derivatives are channeled through distinct biological pathways. In the context of anticonvulsant applications, the mechanism is attributed to the modulation of neuronal excitability through interaction with GABA receptors and sodium channels.

As an anti-tubercular agent, the primary action pathway involves the disruption of the synthesis of the mycobacterial cell wall. Specifically, derivatives of this compound inhibit the enzyme Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1). japsonline.com This enzyme is critical for the biosynthesis of D-arabinose, a fundamental component of arabinogalactan (B145846) and lipoarabinomannan, which are essential structural elements of the Mycobacterium tuberculosis cell wall. researchgate.net By inhibiting DprE1, these compounds effectively halt the production of these vital polysaccharides, compromising the integrity of the cell wall and leading to bacterial death. researchgate.net

In the realm of oncology, research has pointed to the anticancer potential of benzothiazole (B30560) derivatives. The primary biological action pathway identified is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in various cancer cell lines. This is often achieved by targeting key signaling pathways that are dysregulated in cancer, such as those controlled by protein kinases.

Identification and Characterization of Specific Molecular Targets

To comprehend the biological action pathways, it is essential to identify the specific molecules with which these compounds interact. Research has focused on several key molecular targets, including nucleic acids, proteins, and enzymes.

Derivatives of the benzothiazole scaffold have been investigated for their ability to interact with DNA. Studies on related benzothiazole compounds indicate that they can bind to the minor groove of the DNA double helix, particularly in AT-rich sequences. niscpr.res.in This interaction is a crucial first step for many agents that exert genotoxic or chemotherapeutic effects.

For instance, studies on certain 4H-1,3-benzothiazine dyes have demonstrated a moderate affinity for double-stranded DNA (ds-DNA) and double-stranded RNA (ds-RNA). mdpi.com The binding is characterized as occurring primarily within the grooves of the nucleic acid structures. mdpi.com Molecular dynamics simulations and docking studies of other benzothiazole derivatives corroborate these findings, suggesting a favorable binding free energy and stabilization of the B-DNA conformation upon binding. niscpr.res.in

| Compound Type | DNA Target | Binding Mode | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiazole Derivative (BNTZA) | poly-A.poly-T DNA | Minor Groove Binding | Showed a higher docking score and slightly favored DNA stability compared to a related benzimidazole (B57391) compound. | niscpr.res.in |

| 4H-1,3-Benzothiazine Dyes (Compounds 1 & 2) | ds-DNA, ds-RNA | Groove Binding | Exhibited moderate binding affinity (around 10 µM) to both DNA and RNA. | mdpi.com |

Serum albumins are the most abundant proteins in the circulatory system and play a critical role in the transport and disposition of many drugs. Understanding the interaction between a potential drug candidate and serum albumin is therefore fundamental. Studies on hydrazone derivatives, which share the hydrazinyl functional group with the title compound, provide insight into this type of interaction.

The interaction of a new anti-inflammatory hydrazone derivative with Bovine Serum Albumin (BSA) was investigated using spectroscopic and molecular docking techniques. mdpi.comnih.gov The results indicated that the compound binds to BSA, causing a quenching of the protein's intrinsic fluorescence through a static mechanism, which implies the formation of a ground-state complex between the compound and the protein. mdpi.comnih.gov

Site probe experiments and molecular docking identified the primary binding site as Site II, located in the hydrophobic groove of sub-domain IIIA of BSA. mdpi.com The interaction was found to be spontaneous and enthalpy-driven, with van der Waals forces and hydrogen bonding being the predominant intermolecular forces stabilizing the complex. mdpi.com

| Temperature (K) | Binding Constant (Kb) (L mol-1) | ΔH⁰ (kJ mol-1) | ΔS⁰ (J mol-1 K-1) | ΔG⁰ (kJ mol-1) | Reference |

|---|---|---|---|---|---|

| 298 | 2.5 × 105 | -121.3 | -302.2 | -31.3 | mdpi.comnih.gov |

| 303 | 3.5 × 104 | -29.8 | |||

| 308 | 4.8 × 103 | -28.3 |

DprE1: As mentioned, DprE1 is a validated target for anti-tubercular drugs. Molecular docking studies of benzothiazinone-linked 1,2,4-triazoles, which are structurally related to benzothiazoles, have elucidated the binding mode within the DprE1 active site. japsonline.comresearchgate.net These studies predict that the compounds interact with the enzyme's binding cavity in a non-covalent fashion. japsonline.com The interactions with key amino acid residues within the active site pocket are consistent with those of known reference ligands, providing a structural basis for the observed inhibitory activity. japsonline.com

EGFR-TK: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that exhibits tyrosine kinase (TK) activity. Its overexpression is a hallmark of several cancers, making it a prime target for anticancer therapies. researchgate.net Benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have been designed and evaluated as EGFR-TK inhibitors. nih.gov

Molecular modeling studies reveal that these compounds fit into the ATP-binding pocket of EGFR-TK. nih.gov The primary force driving this interaction is hydrophobic, involving key residues such as Val-702, Leu-820, and Ala-719. nih.gov Furthermore, the formation of at least two hydrogen bonds with residues in the binding site is considered a requirement for potent inhibitory activity. nih.gov For example, one synthesized pyrimido-[2,1-b]benzothiazole derivative showed significant inhibitory activity against EGFR-TK, which was rationalized by its hydrophobic and hydrogen-bonding interactions within the enzyme's active site. nih.govresearchgate.net

| Enzyme Target | Compound Class | Key Interacting Residues | Primary Interaction Forces | Biological Outcome | Reference |

|---|---|---|---|---|---|

| DprE1 | Benzothiazinone-linked 1,2,4-triazoles | Amino acids in active site pocket | Non-covalent, Hydrogen bonding | Antitubercular activity | japsonline.com |

| EGFR-TK | Benzothiazole and Pyrimido[2,1-b]benzothiazole derivatives | Val-702, Ala-719, Leu-820 | Hydrophobic interactions, Hydrogen bonding | Anticancer activity | nih.gov |

Cellular and Molecular Responses Induced by this compound Compounds

The interaction of these compounds with their molecular targets triggers a cascade of cellular and molecular events. In cancer cells, the inhibition of EGFR-TK by benzothiazole derivatives leads to a shutdown of the downstream signaling pathways that promote cell growth and survival. researchgate.net This interruption ultimately results in the inhibition of cell proliferation and the induction of apoptosis.

For antitubercular applications, the inhibition of DprE1 and subsequent disruption of cell wall synthesis lead to a loss of structural integrity. japsonline.com This makes the bacterium susceptible to osmotic stress and lysis, culminating in cell death.

The anticonvulsant effects arise from the modulation of ion channel function and neurotransmitter signaling at the cellular level. By enhancing the inhibitory effects of GABA or blocking sodium channels, these compounds can reduce the excessive neuronal firing that characterizes seizures, thereby restoring normal brain activity.

Computational and Theoretical Studies on 2 Hydrazinyl 4 Methoxy 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These in silico methods allow for the detailed examination of molecular geometry, electronic distribution, and spectroscopic characteristics.

DFT is also utilized to predict spectroscopic properties. Theoretical calculations of Infrared (IR), ¹H-NMR, and ¹³C-NMR spectra can be correlated with experimental data to confirm the molecular structure. researchgate.netnih.gov For instance, the calculated chemical shifts for the methoxy (B1213986) protons and the aromatic protons of the benzothiazole (B30560) ring generally show good agreement with experimental values. nih.gov Furthermore, global reactivity descriptors derived from DFT, such as chemical hardness, softness, and electronegativity, provide quantitative measures of the molecule's reactivity and kinetic stability. mdpi.com

Table 1: Examples of DFT-Calculated Parameters for Benzothiazole Derivatives Note: Data is illustrative of typical findings for related benzothiazole structures as specific data for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole is not publicly available.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4.46–4.73 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Dipole Moment | 2.0–5.0 D | Relates to the molecule's overall polarity and solubility characteristics. scirp.org |

| Hyperpolarizability | ~500 - 800 Hartree | Indicates potential for non-linear optical (NLO) properties. mdpi.com |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov Analysis of the FMOs of this compound reveals the distribution of electron density and identifies the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, such as the hydrazinyl group and the benzothiazole ring, indicating these are the primary sites for donating electrons in a reaction. researchgate.net The LUMO, conversely, is spread across the molecule, indicating regions that can accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap often correlates with higher chemical reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net For benzothiazole derivatives, the MEP map can pinpoint the reactive sites, providing insights that complement FMO analysis and help predict intermolecular interactions. scirp.org

For benzothiazole derivatives, NBO analysis reveals significant charge delocalization from the lone pair electrons of the nitrogen and sulfur atoms to the antibonding orbitals of the ring system. scirp.org The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified. For example, interactions involving the lone pair of the hydrazinyl nitrogen (donor) and the π* antibonding orbitals of the benzothiazole ring (acceptor) indicate a substantial intramolecular charge transfer, which stabilizes the molecular structure. scirp.orgresearchgate.net

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in Benzothiazole Derivatives Note: This table represents typical interactions and stabilization energies found in related structures.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) on Hydrazinyl Nitrogen | π(C=N of Thiazole) | ~25-55 |

| LP(2) on Thiazole (B1198619) Sulfur | π(C-N of Thiazole) | ~24-30 |

Source: Based on data for related benzothiazole derivatives. scirp.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates.

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. plos.orgnih.gov Benzothiazole and related benzothiazinone derivatives have been identified as potent inhibitors of DprE1. japsonline.com Molecular docking studies are performed to understand how compounds like this compound might interact with the active site of DprE1.

Docking simulations of related compounds show that the benzothiazole scaffold fits into the binding pocket of DprE1. japsonline.com Key interactions often involve hydrogen bonds between the ligand and amino acid residues in the active site, such as CYS387. plos.orgnih.gov Some benzothiazinone analogs form a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition. plos.orgnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding. nih.gov

Table 3: Representative Docking Results of Benzothiazole-Related Analogs against DprE1

| Compound/Analog | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| PBTZ169 (Reference) | -7.8 to -49.8 (MM-GBSA) | CYS387 (covalent bond) plos.orgnih.gov |

| PubChem-155-924-621 | -15.7 | CYS387, TRP17 nih.gov |

| PubChem-127-032-794 | -14.7 | CYS387, THR118, HIS132, LYS418 nih.gov |

Source: Data from studies on benzothiazinone analogs. plos.orgnih.gov

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. mdpi.com The investigation of the interaction between this compound and COX enzymes through molecular docking can help predict its potential as an anti-inflammatory agent.

Docking studies of various heterocyclic compounds, including thiazole derivatives, into the active sites of COX-1 and COX-2 have been conducted. nih.govresearchgate.net These studies aim to identify compounds that selectively inhibit COX-2, which is associated with inflammation, over COX-1, which has a role in protecting the gastric mucosa. mdpi.com The binding affinity and interaction patterns, such as hydrogen bonds with key residues like ARG120 and TYR355 in the active site, are analyzed. fip.org A lower binding energy suggests a more stable ligand-enzyme complex and potentially higher inhibitory activity. fip.org

Table 4: Representative Docking Results of Thiazole Derivatives against COX-2 Note: Data is illustrative and based on various thiazole derivatives, as specific data for the subject compound is not available.

| Compound Type | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Vanillin Derivative | COX-2 (Chain A) | -8.18 | Not specified fip.org |

| 1,2,4-Triazine Derivative | COX-2 | - | ARG513, TYR385 researchgate.net |

| Pyrrolo[3,4-c]pyrrole Derivative | COX-2 | - | ARG120, TYR355, SER530 mdpi.com |

Docking against Epidermal Growth Factor Receptor (EGFR) Kinases in Anticancer Drug Discovery

Molecular docking is a pivotal computational technique in drug discovery, utilized to predict the binding orientation and affinity of a small molecule to its protein target. In the context of anticancer research, derivatives of this compound have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a protein often overexpressed in various cancers. nih.govresearchgate.net

Computational studies on related hydrazinyl-thiazole series have demonstrated their potential to bind effectively within the ATP-binding site of the EGFR kinase domain. For instance, a study on 2-(2-Hydrazinyl)thiazole derivatives identified a compound bearing a methoxy group as a highly potent candidate. researchgate.net This derivative exhibited a strong binding affinity with a docking score of -6.98 kcal/mol, which was superior to the standard drug Gefitinib (-6.45 kcal/mol) in the same study. researchgate.net The methoxy group, akin to the one in this compound, can significantly influence binding interactions. researchgate.net

Docking analyses of various benzothiazole-based compounds reveal common binding patterns. These typically involve hydrogen bonds with key amino acid residues in the hinge region of the EGFR active site, such as Met793, and hydrophobic interactions within the ATP pocket. nih.gov The hydrazinyl moiety is crucial as it can act as both a hydrogen bond donor and acceptor, forming critical interactions that stabilize the ligand-protein complex. The benzothiazole core itself fits into the hydrophobic region of the binding site. nih.gov

Research on more complex benzothiazole-1,2,3-triazole hybrids also supports the potential of the benzothiazole scaffold for EGFR inhibition, with docking studies confirming a favorable binding affinity towards the EGFR active site. nih.gov Similarly, studies on thiazolyl hydrazone derivatives against mutant EGFR have shown that these molecules can establish stable conformations within the binding pocket, underscoring the promise of this chemical class for developing targeted cancer therapeutics. researchgate.net

Table 1: Comparative Docking Scores of Thiazole/Benzothiazole Derivatives against EGFR This table is interactive. Click on headers to sort.

| Compound Class | Specific Derivative Example | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-(2-Hydrazinyl)thiazole | Methoxy-substituted (4e) | EGFR | -6.98 | researchgate.net |

| Standard Drug | Gefitinib | EGFR | -6.45 | researchgate.net |

| Hydrazinyl-thiazole | Compound 5j | EGFR | - | researchgate.netdoaj.org |

| Benzothiazole-triazole hybrid | Compound 8a | EGFR | - | nih.gov |

Note: Specific docking scores are not available for all compounds in the referenced literature, but their potential as EGFR inhibitors was confirmed through the studies.

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling and virtual screening are essential computational strategies for identifying novel lead compounds from large chemical libraries. nih.govresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

For benzothiazole derivatives targeting EGFR and other kinases, pharmacophore models have been successfully generated to guide the search for new inhibitors. nih.govresearchgate.net These models typically highlight several key features:

Aromatic/Hydrophobic Region: Corresponding to the benzothiazole ring system, which fits into a hydrophobic pocket of the ATP binding site. nih.govresearchgate.net

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the thiazole ring and potentially the oxygen of the methoxy group are critical HBA features. nih.govresearchgate.net